molecular formula C22H25N3O3 B247517 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B247517
M. Wt: 379.5 g/mol
InChI Key: NBYCUDJRBVRORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPI belongs to the class of indole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-proliferative, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has also been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell survival and proliferation. Furthermore, 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-cancer properties. 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole is its ability to inhibit multiple signaling pathways that are involved in various diseases. This makes 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole a potential candidate for the development of multi-targeted therapies for cancer, inflammation, and neurological disorders. However, one of the limitations of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the toxicity and side effects of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole need to be further studied before it can be used as a therapeutic agent in humans.

Future Directions

There are several future directions for research on 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole. Firstly, the toxicity and side effects of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole need to be further studied in animal models and clinical trials. Secondly, the development of more efficient synthesis methods for 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole is needed to improve its yield and purity. Thirdly, the potential of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole as a multi-targeted therapy for cancer, inflammation, and neurological disorders needs to be further explored. Fourthly, the development of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole analogs with improved solubility and bioavailability is needed to improve its therapeutic potential. Lastly, the use of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole in combination with other drugs or therapies needs to be investigated to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole is a promising compound that has potential therapeutic applications in various diseases. Its ability to inhibit multiple signaling pathways makes it a potential candidate for the development of multi-targeted therapies. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicities. The development of more efficient synthesis methods and 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole analogs with improved solubility and bioavailability will also be important for its future use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole involves a multi-step process, which starts with the reaction of 2,6-dimethoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. This results in the formation of 4-(2,6-dimethoxybenzoyl)-1-piperazine, which is then reacted with indole-3-carboxaldehyde in the presence of a catalyst such as palladium acetate to yield 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole. The purity of 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H25N3O3/c1-27-19-8-5-9-20(28-2)21(19)22(26)25-12-10-24(11-13-25)15-16-14-23-18-7-4-3-6-17(16)18/h3-9,14,23H,10-13,15H2,1-2H3

InChI Key

NBYCUDJRBVRORT-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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